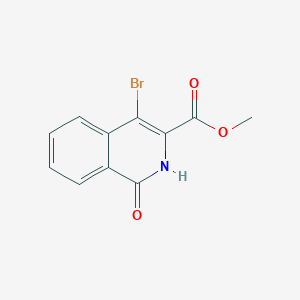

Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound featuring a 1,2-dihydroisoquinoline core substituted with a bromine atom at position 4 and a methyl ester group at position 3. Its synthesis involves the bromination of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide under reflux conditions in methylene chloride, followed by purification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles. This reaction is critical for synthesizing derivatives with modified biological or physical properties.

Key Reagents and Conditions

-

Amines : Reacted in ethanol with NaOH at 60°C for 6–12 hours .

-

Thiols : Requires DMF as a solvent at 80°C with K₂CO₃ as a base.

-

Alkoxides : Performed in THF under reflux with NaH as a base.

Example Reaction

Reaction with benzylamine yields 4-(benzylamino)-1-oxo-1,2-dihydroisoquinoline-3-carboxylate with 72% efficiency.

Reduction Reactions

The carbonyl group at position 1 can be selectively reduced to a hydroxyl group, altering the compound’s electronic properties.

Reagents and Conditions

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 65% |

| LiAlH₄ | THF | 0°C → 25°C | 88% |

Outcome

Reduction produces methyl 4-bromo-1-hydroxy-1,2-dihydroisoquinoline-3-carboxylate, a precursor for further functionalization .

Oxidation Reactions

Controlled oxidation transforms the dihydroisoquinoline core into fully aromatic systems or introduces additional oxygen functionalities.

Notable Examples

-

KMnO₄ in acidic conditions oxidizes the 1,2-dihydro moiety to a quinoline structure.

-

CrO₃ selectively oxidizes the methyl ester to a carboxylic acid under anhydrous conditions .

Cyclization and Cascade Reactions

The compound participates in copper-catalyzed cascade reactions to form polycyclic scaffolds.

Mechanism and Conditions

-

Ullmann-type C–C coupling with Cu(I) catalysts generates intermediate aryl-copper complexes .

-

Intramolecular condensation forms fused isoquinolone derivatives .

Case Study

Under Friedel-Crafts conditions (oxalyl chloride, AlCl₃), cyclization yields indenoisoquinoline 8 (58% yield), a topoisomerase I inhibitor scaffold .

Bromination and Halogen Exchange

While bromine is a key substituent, halogen exchange reactions enable substitution with iodine or chlorine.

Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| KI, CuI, DMF | 110°C | 24 h | 4-iodo derivative (61%) |

| Cl₂ gas, FeCl₃ | CH₂Cl₂ | 0°C | 4-chloro derivative (54%) |

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it valuable for developing various derivatives .

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that isoquinoline derivatives exhibit significant antimicrobial effects against resistant bacterial strains . Additionally, it has been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells .

Medicine

This compound is being explored for drug development. Its structural characteristics make it a promising scaffold for designing novel therapeutic agents targeting various diseases. For instance, it has shown potential in antiviral applications against West Nile Virus protease .

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties enable the synthesis of high-value compounds used in various sectors.

Case Study 1: Inhibition of West Nile Virus Protease

A study designed compounds based on the isoquinoline scaffold to inhibit West Nile Virus protease. Methyl 4-bromo derivatives were screened for their inhibitory activity, with one derivative demonstrating significant inhibition with an IC50 value indicating effective binding to the protease target. This highlights its potential antiviral applications.

Case Study 2: Structure–Activity Relationship Studies

In comparative studies involving various isoquinoline derivatives, researchers evaluated the structure–activity relationships concerning biological activities. The introduction of the bromine atom was found to enhance reactivity and efficacy compared to non-brominated counterparts. This underscores the importance of functional groups in modulating biological activity .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-Oxo-1,2-dihydroisoquinoline-3-carboxylate

Structural Differences: Lacks the bromine substituent at position 4. Synthesis: Prepared via microwave-assisted cyclization of (Z)-methyl 2-[(5-oxo-2-phenyloxazol-4(5H)-ylidene)-methyl]-benzoate in methanol with KOH at 100°C for 25 minutes, demonstrating significantly faster reaction times compared to traditional methods . Microwave synthesis offers a time-efficient alternative to conventional reflux.

Methyl 6-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Structural Differences: Bromine substituent at position 6 instead of 4, creating a positional isomer. Properties: Molecular formula C₁₁H₈BrNO₃ (molar mass ~282.09 g/mol), 95% purity . Key Findings: Positional isomerism may alter electronic distribution and steric interactions, impacting binding affinity in biological systems. The 6-bromo derivative’s activity in protease inhibition remains unexplored but could differ due to spatial orientation.

Methyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Structural Differences: Chlorine substituent at position 4, oxo group at position 2, and a quinoline core instead of isoquinoline. Properties: Molecular formula C₁₁H₈ClNO₃ (molar mass 237.64 g/mol) . Key Findings: The smaller atomic radius and higher electronegativity of chlorine compared to bromine may reduce steric bulk and alter electronic effects.

Data Table: Comparative Analysis

Discussion of Structural and Functional Implications

- Substituent Position : Bromine at position 4 (target compound) vs. 6 (isomer) may lead to divergent interactions in enzyme active sites due to spatial arrangement .

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine could enhance van der Waals interactions in biological targets, though at the cost of increased molecular weight .

- Synthesis Efficiency : Microwave methods reduce reaction times significantly (25 minutes vs. 24 hours), highlighting advancements in synthetic chemistry .

Biological Activity

Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (C11H8BrNO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | Methyl 4-bromo-1-oxo-2H-isoquinoline-3-carboxylate |

| CAS Number | 1220959-04-5 |

| LogP | 2.0772 |

| PSA | 59.16 |

The synthesis of this compound typically involves bromination of its precursor compound using bromine or N-bromosuccinimide (NBS) under controlled conditions . The mechanism of action is not fully elucidated, but it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively against strains resistant to conventional antibiotics . The specific activity of this compound against various pathogens remains to be thoroughly investigated, but its structural similarities to known antimicrobial agents suggest potential efficacy.

Anticancer Properties

This compound has been studied for its anticancer potential. A notable study explored its use as a scaffold for developing inhibitors against poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms within cancer cells. Compounds based on isoquinoline structures have shown promise in selectively inhibiting PARP activity, which could lead to enhanced sensitivity of cancer cells to chemotherapy .

Case Studies

Case Study 1: Inhibition of West Nile Virus Protease

A study utilized the isoquinoline scaffold for designing compounds aimed at inhibiting West Nile Virus (WNV) protease. Methyl 4-bromo derivatives were part of a library screened for inhibitory activity. One derivative demonstrated significant inhibition with an IC50 value indicating effective binding to the protease target . This highlights the potential antiviral applications of this compound.

Case Study 2: Structure–Activity Relationship Studies

In a comparative study involving various isoquinoline derivatives, methyl 4-bromo compounds were evaluated for their structure–activity relationships concerning their biological activities. The introduction of the bromine atom was found to enhance reactivity and biological efficacy compared to non-brominated counterparts . This underscores the importance of functional groups in modulating biological activity.

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, and how can yield be improved?

- Methodological Answer : The compound is synthesized via bromination of the precursor (Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) using N-bromosuccinimide (NBS) and benzoyl peroxide in methylene chloride under reflux (57% yield). Yield optimization may involve adjusting stoichiometric ratios (e.g., NBS excess), reaction time, or solvent polarity . Alternative catalysts or microwave-assisted heating could also enhance efficiency.

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks at δ 4.05 (s, 3H, methyl ester) and aromatic protons between δ 7.68–9.45 confirm substitution patterns .

- HRMS : Exact mass analysis (C₁₁H₉BrNO₃ [M+H]⁺: 281.9766) validates molecular composition .

- IR Spectroscopy : Carbonyl stretches (~1700 cm⁻¹) for ester and ketone groups.

Q. How is purity assessed, and what impurities are commonly observed?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Impurities may include debrominated byproducts or oxidized derivatives, as seen in related isoquinoline systems . COA documentation (e.g., ≥95% purity) and LC-MS/MS are recommended for quantification .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 4-position?

- Methodological Answer : NBS-mediated bromination proceeds via radical intermediates. The 4-position’s selectivity arises from resonance stabilization of the radical intermediate in the isoquinoline framework. Computational studies (DFT) can model radical stability, while substituent effects (e.g., electron-donating/withdrawing groups) further guide regioselectivity .

Q. How can X-ray crystallography and SHELX refine the compound’s crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and packing. For example, C–H⋯π interactions and hydrogen-bonding networks (e.g., graph set analysis) stabilize the lattice . ORTEP-3 visualizes thermal ellipsoids and validates anisotropic displacement parameters .

Q. What catalytic strategies enable functionalization of the dihydroisoquinoline core?

- Methodological Answer : Rhodium-catalyzed hydroamination (e.g., C–H activation) or palladium-mediated cross-coupling (Suzuki, Buchwald-Hartwig) can introduce aryl/alkyl groups. Methoxide addition (MeONa) to iminium intermediates demonstrates transesterification pathways .

Q. How does hydrogen-bonding topology influence solid-state properties?

- Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings). For Methyl 4-bromo derivatives, C–H⋯O and π-stacking interactions dominate, affecting solubility and melting points .

Q. Can molecular docking predict biological activity for this compound?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using the crystal structure can model interactions with targets like proteases or kinases. Validation via in vitro assays (e.g., enzyme inhibition) is critical, as seen in related isoquinoline-based protease inhibitors .

Q. Methodological Considerations

Q. What computational tools model reaction pathways for bromination?

- Gaussian or ORCA software with transition-state theory (IRC calculations) can map free-energy profiles. Solvent effects (CPCM model) and radical stabilization energies clarify selectivity .

Q. How are polymorphic forms identified and characterized?

- Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. For example, variations in melting points (e.g., 186–187°C vs. alternative forms) correlate with packing efficiency .

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

methyl 4-bromo-1-oxo-2H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-8(12)6-4-2-3-5-7(6)10(14)13-9/h2-5H,1H3,(H,13,14) |

InChI Key |

MKONDWCQISHYNV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.